molecular formula C7H16ClNO2 B2582006 (2S)-2-(Dimethylamino)pentanoic acid;hydrochloride CAS No. 1448178-88-8

(2S)-2-(Dimethylamino)pentanoic acid;hydrochloride

Cat. No.: B2582006
CAS No.: 1448178-88-8
M. Wt: 181.66
InChI Key: DBLQIHMVMZWPPY-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(Dimethylamino)pentanoic acid;hydrochloride, also known as 5-(Dimethylamino)pentanoic acid hydrochloride, is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . This compound is characterized by the presence of a dimethylamino group attached to a pentanoic acid backbone, and it is commonly used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Dimethylamino)pentanoic acid;hydrochloride typically involves the reaction of 5-bromopentanoic acid with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product . The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, and the purification process involves crystallization and filtration to remove impurities .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Dimethylamino)pentanoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S)-2-(Dimethylamino)pentanoic acid;hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2S)-2-(Dimethylamino)pentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes, ultimately resulting in the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Dimethylamino)valeric acid hydrochloride
  • 4-(Dimethylamino)butyric acid hydrochloride
  • 3-(Dimethylamino)propionic acid hydrochloride

Uniqueness

(2S)-2-(Dimethylamino)pentanoic acid;hydrochloride is unique due to its specific structural features, such as the position of the dimethylamino group and the length of the carbon chain. These characteristics confer distinct chemical and biological properties, making it suitable for specific applications that other similar compounds may not fulfill .

Biological Activity

(2S)-2-(Dimethylamino)pentanoic acid; hydrochloride, often referred to as DMAPA·HCl, is a compound of significant interest in biochemical research and pharmaceuticals. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

  • Molecular Formula : C₇H₁₈ClN
  • Molecular Weight : 151.68 g/mol
  • Structure : The compound features a dimethylamino group attached to a pentanoic acid backbone, which contributes to its unique biological properties.

The biological activity of DMAPA·HCl is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate these targets by:

  • Binding : DMAPA·HCl binds to active sites on enzymes, altering their conformation and activity.
  • Signal Modulation : It influences cellular signaling pathways, which can lead to changes in metabolic processes and cellular responses.

1. Enzyme Kinetics

DMAPA·HCl has been employed in studies investigating enzyme kinetics. Its ability to act as a substrate or inhibitor allows researchers to elucidate the mechanisms of enzyme action and regulation. For instance, it has been used to study serine proteases, which play critical roles in various physiological processes.

2. Neurotransmitter Modulation

Research indicates that DMAPA·HCl may influence neurotransmitter systems. It is believed to modulate the release and reuptake of neurotransmitters, potentially impacting mood and cognitive functions. This suggests a possible role in neurological disorders.

3. Therapeutic Potential

DMAPA·HCl is under investigation for its potential therapeutic effects, particularly in:

  • Pain Management : Studies suggest it may have analgesic properties.
  • Cognitive Enhancement : Its impact on neurotransmitter systems may offer benefits in cognitive function and memory enhancement.

Case Studies

Several studies have highlighted the biological activities of DMAPA·HCl:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry explored the compound's effects on pain relief in animal models. Results indicated significant analgesic effects comparable to known pain medications.
  • Case Study 2 : Research featured in Neuropharmacology examined its role in modulating neurotransmitter levels in rat models, showing increased serotonin and dopamine levels post-administration.

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
(2S)-2-(Dimethylamino)pentanoic acid; hydrochlorideDimethylamino group on pentanoic acidEnzyme modulation, neurotransmitter effects
5-(Dimethylamino)valeric acid hydrochlorideSimilar structure with a shorter chainAnalgesic properties
4-(Dimethylamino)butyric acid hydrochlorideShorter carbon chainLimited neuroprotective effects

Properties

IUPAC Name

(2S)-2-(dimethylamino)pentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-5-6(7(9)10)8(2)3;/h6H,4-5H2,1-3H3,(H,9,10);1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLQIHMVMZWPPY-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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